molecular formula C24H27N3O2 B14920882 2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B14920882
M. Wt: 389.5 g/mol
InChI Key: ZDVJVPJZKJYWLC-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a morpholinopropyl group, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through a nucleophilic substitution reaction using 3-chloropropylmorpholine and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted morpholinopropyl derivatives.

Scientific Research Applications

2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with various molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the replication and transcription processes.

    Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.

    Cell Membrane Disruption: The morpholinopropyl group can interact with cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE: Lacks the morpholinopropyl group, resulting in lower solubility and bioavailability.

    N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE: Lacks the 4-methylphenyl group, which may reduce its ability to interact with certain biological targets.

Uniqueness

2-(4-METHYLPHENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of both the 4-methylphenyl and morpholinopropyl groups, which enhance its solubility, bioavailability, and ability to interact with a wide range of biological targets.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O2/c1-18-7-9-19(10-8-18)23-17-21(20-5-2-3-6-22(20)26-23)24(28)25-11-4-12-27-13-15-29-16-14-27/h2-3,5-10,17H,4,11-16H2,1H3,(H,25,28)

InChI Key

ZDVJVPJZKJYWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4

Origin of Product

United States

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